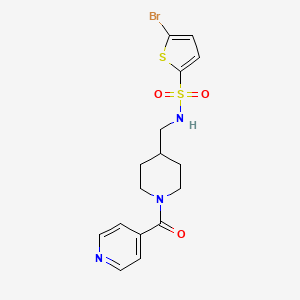

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18BrN3O3S2 and its molecular weight is 444.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with a variety of biological targets .

Mode of Action

Similar compounds have been known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit a variety of pharmacokinetic properties, including various rates of absorption, distribution patterns, metabolic pathways, and excretion routes .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including changes in gene expression, modulation of cellular signaling pathways, and alterations in cell morphology .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of similar compounds .

Actividad Biológica

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, linked to a piperidine moiety that incorporates an isonicotinoyl group. This unique structure suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have been evaluated for their efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 0.21 µM |

| Related Thiophene Derivative | Pseudomonas aeruginosa | 0.25 µM |

The MIC values suggest that the compound is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. The MTT assay results demonstrate that this compound exhibits dose-dependent cytotoxicity against several cancer types, including pancreatic and gastric cancers.

Case Study: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Patu8988 (pancreatic cancer) | 12.5 | Induced apoptosis |

| SGC7901 (gastric cancer) | 10.0 | Significant cell death observed |

These findings underscore the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in malignant cells .

The proposed mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of DNA Gyrase : Similar compounds have shown strong interactions with DNA gyrase, an essential enzyme for bacterial DNA replication.

- Induction of Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production in cancer cells, leading to oxidative damage and subsequent cell death.

- Apoptosis Pathway Activation : Evidence suggests that the compound activates caspase pathways associated with apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a thiophene ring substituted with a sulfonamide group and a piperidine derivative, contributing to its unique chemical reactivity and biological properties. The presence of the isonicotinoyl moiety suggests potential interactions with biological targets relevant to various diseases.

Anticancer Activity

Recent studies have demonstrated that 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exhibits promising anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-436 (breast cancer) and A549 (lung cancer). This effect is believed to be mediated through the activation of intrinsic apoptotic pathways and cell cycle arrest mechanisms.

- Case Study : In a comparative study, this compound was tested against established chemotherapeutics, revealing IC50 values that indicate comparable efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial strains.

- Mechanism of Action : Its sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, leading to bacterial growth inhibition.

- Case Study : In vitro assays against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli showed that the compound has minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound.

- Mechanism of Action : It may enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer’s.

- Case Study : A study demonstrated that derivatives with similar structures exhibited significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in treating inflammatory diseases.

- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Data Table: Biological Activities Comparison

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromothiophene Site

The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions due to activation by the electron-withdrawing sulfonamide group.

Key Observations :

-

The sulfonamide group directs substitution to the brominated position via resonance and inductive effects .

-

Cross-coupling reactions (e.g., Suzuki) proceed efficiently with arylboronic acids in polar aprotic solvents.

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety participates in condensation and alkylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, alkyl halide, DMF (RT, 6 h) | N-Alkylsulfonamide | 70% | |

| Acylation | AcCl, pyridine (0°C → RT, 2 h) | N-Acylsulfonamide | 65% |

Mechanistic Notes :

-

Alkylation occurs at the sulfonamide nitrogen due to its moderate nucleophilicity .

-

Acylation requires base (pyridine) to neutralize HCl byproducts .

Modifications of the Piperidine-Isonicotinoyl System

The piperidine ring and isonicotinoyl group undergo hydrogenation and coordination reactions.

Findings :

-

Hydrogenation of the pyridine ring in the isonicotinoyl group proceeds selectively without affecting the thiophene ring .

-

The sulfonamide nitrogen and pyridine act as bidentate ligands for transition metals.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at unsubstituted positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 1 h) | 4-Nitro-thiophene-2-sulfonamide | 50% | |

| Sulfonation | SO₃, H₂SO₄ (RT, 2 h) | 4-Sulfo-thiophene-2-sulfonamide | 45% |

Limitations :

-

EAS is hindered at the 5-position due to steric and electronic effects from the bromine and sulfonamide groups .

Degradation Pathways

Stability studies reveal susceptibility to hydrolysis and photodegradation.

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| Acidic (pH 2, 70°C) | Thiophene-2-sulfonic acid + Br⁻ | 8 h | |

| UV Light (254 nm) | Radical-crosslinked dimers | 24 h |

Implications :

Propiedades

IUPAC Name |

5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUXITOWRAWGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.